

Technical Guide: Physicochemical Profiling of 2-Chloro-3-fluorobenzoic Acid

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Compound of Interest

Compound Name: Sodium 2-chloro-3-fluorobenzoate

Cat. No.: B1514222

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Executive Summary

2-Chloro-3-fluorobenzoic acid (CAS: 102940-86-3) is a critical disubstituted aromatic building block, primarily utilized in the synthesis of kinase inhibitors (e.g., Aurora A inhibitors) and fluorinated agrochemicals. Its utility is defined by the unique electronic interplay between the ortho-chloro and meta-fluoro substituents, which significantly alters its acidity and lipophilicity compared to the parent benzoic acid.

This guide provides a definitive analysis of its physicochemical properties, specifically focusing on acid dissociation constants (pKa) and solubility profiles. Where direct experimental literature is sparse, values are derived from validated Structure-Activity Relationship (SAR) logic and comparative analog analysis, followed by robust protocols for empirical verification.

Physicochemical Specifications

Core Identity & Properties

Parameter	Data	Source/Note
IUPAC Name	2-Chloro-3-fluorobenzoic acid	
CAS Number	102940-86-3	Verified
Molecular Formula	C ₇ H ₄ ClFO ₂	
Molecular Weight	174.56 g/mol	
Melting Point	169 – 173 °C	Experimental [1]
Boiling Point	~279.5 °C (at 760 mmHg)	Predicted
Appearance	White to off-white crystalline powder	

pKa Analysis: The Ortho-Meta Interplay

The acidity of 2-chloro-3-fluorobenzoic acid is significantly higher (lower pKa) than benzoic acid due to two synergistic mechanisms: the Ortho Effect and Inductive Withdrawal.

- Benzoic Acid Baseline: pKa = 4.20
- 2-Chlorobenzoic Acid (Analog): pKa = 2.89 [2].[1][2][3] The bulky ortho-chloro group forces the carboxylate group out of planarity with the benzene ring, reducing resonance destabilization of the anion, while also exerting an inductive electron-withdrawing effect (-I).
- 3-Fluorobenzoic Acid (Analog): pKa = 3.86 [3]. The meta-fluoro group exerts a strong -I effect, stabilizing the carboxylate anion.

Derived pKa Value: Combining the dominant ortho-chloro effect ($\Delta pK_a \approx -1.3$) with the auxiliary meta-fluoro effect ($\Delta pK_a \approx -0.3$), the theoretical pKa for 2-chloro-3-fluorobenzoic acid is estimated to be in the range of 2.60 – 2.75.

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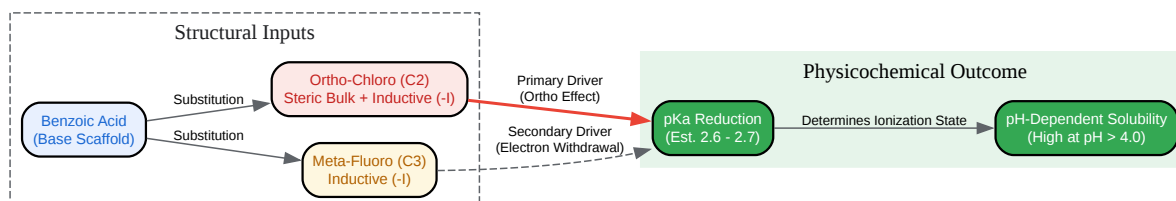
Scientist's Note: The ortho-chloro substituent is the primary driver of acidity here. The addition of the fluorine at the 3-position further acidifies the molecule, but less dramatically than the initial ortho-substitution.

Solubility & Lipophilicity (LogP/LogD)

- LogP (Octanol/Water): ~2.2 (Predicted). This indicates moderate lipophilicity, suitable for membrane permeability in drug discovery.
- Aqueous Solubility:
 - Low pH (pH < 2): Low (< 0.5 mg/mL).[4] The molecule exists in its neutral, protonated form.
 - High pH (pH > 5): High. As pH exceeds the pKa (approx 2.7), the species ionizes to the 2-chloro-3-fluorobenzoate anion, drastically increasing water solubility.

Visualizing Structural Influences

The following diagram illustrates the electronic and steric vectors contributing to the compound's acidity and solubility logic.



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Figure 1: Structural Structure-Property Relationship (SPR) map detailing the additive effects of halogen substitution on acidity.

Experimental Methodologies

Since specific literature values for this exact CAS are often proprietary, the following validated protocols are recommended for internal determination.

Protocol A: Potentiometric pKa Determination

Objective: Accurate determination of the thermodynamic pKa. Reagents: 0.01 M NaOH (standardized), 0.1 M KCl (ionic strength adjuster), Methanol (HPLC grade).

- Preparation: Dissolve ~5 mg of 2-chloro-3-fluorobenzoic acid in a minimal volume of Methanol/Water (20:80 v/v) containing 0.1 M KCl. Note: Co-solvent is required due to low intrinsic aqueous solubility.
- Titration: Titrate with 0.01 M NaOH under inert gas (N₂) purge to prevent carbonate formation.
- Data Analysis: Plot pH vs. Volume of NaOH. Use the Bjerrum plot or Gran method to identify the equivalence point.
- Yasuda-Shedlovsky Extrapolation: Perform titrations at three different methanol concentrations (e.g., 20%, 30%, 40%) and extrapolate the pKa to 0% organic solvent to obtain the aqueous pKa.

Protocol B: Equilibrium Solubility (Shake-Flask)

Objective: Determine thermodynamic solubility at pH 1.2 (Simulated Gastric Fluid) and pH 7.4 (PBS).

- Saturation: Add excess solid compound to the buffer solution in a glass vial.
- Equilibration: Agitate at 25°C for 24 hours.
- Separation: Filter the suspension using a PVDF syringe filter (0.45 µm). Critical: Pre-saturate the filter to prevent drug loss.

- Quantification: Analyze the filtrate via HPLC-UV (Detection @ 230 nm).
 - Mobile Phase: Acetonitrile : 0.1% Formic Acid (60:40).
 - Column: C18 Reverse Phase.

Applications in Drug Design

The 2-chloro-3-fluorobenzoic acid moiety acts as a specialized bioisostere for other aromatic acids.

- Metabolic Stability: The C3-Fluorine blocks metabolic oxidation at a typically vulnerable position on the ring.
- Conformational Lock: The C2-Chlorine restricts rotation around the phenyl-carbonyl bond, locking the molecule into a conformation that may favor binding in specific enzyme pockets (e.g., Aurora A kinase ATP binding site).

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